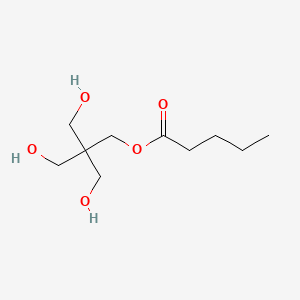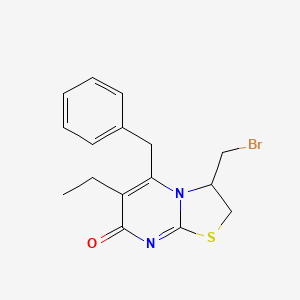
n,n-Diethyl-1,3,2-dioxaborolan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Diethyl-1,3,2-dioxaborolan-2-amine: is a boron-containing compound with the molecular formula C6H14BNO2 It is characterized by the presence of a boron atom within a dioxaborolane ring structure, which is bonded to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-1,3,2-dioxaborolan-2-amine typically involves the reaction of diethylamine with a boronic acid derivative. One common method is the reaction of diethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Diethyl-1,3,2-dioxaborolan-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Substituted amines or boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Biology: In biological research, this compound can be used as a precursor for boron-containing drugs or as a probe for studying boron metabolism in cells.
Medicine: this compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a type of radiation therapy that targets cancer cells with boron-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of n,n-Diethyl-1,3,2-dioxaborolan-2-amine involves its interaction with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boron compound acts as a nucleophile to form carbon-carbon bonds. In biological systems, the compound may interact with cellular components, leading to its potential use in BNCT.
Vergleich Mit ähnlichen Verbindungen
- n,n-Dimethyl-1,3,2-dioxaborolan-2-amine
- n,n-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-amine
- 1,3,2-Dioxaborolan-2-amine, n,n,4,4,5,5-hexamethyl-
Uniqueness: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is unique due to its specific substitution pattern and the presence of the diethylamine group. This structural feature imparts distinct reactivity and properties compared to other boron-containing compounds. For example, the diethylamine group can enhance the compound’s solubility and reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
24388-27-0 |
|---|---|
Molekularformel |
C6H14BNO2 |
Molekulargewicht |
142.99 g/mol |
IUPAC-Name |
N,N-diethyl-1,3,2-dioxaborolan-2-amine |
InChI |
InChI=1S/C6H14BNO2/c1-3-8(4-2)7-9-5-6-10-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
LRHSWWUSZBQNQC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


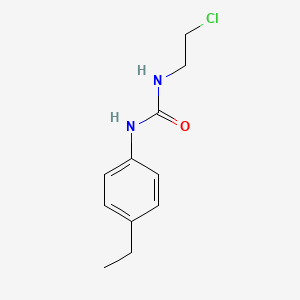

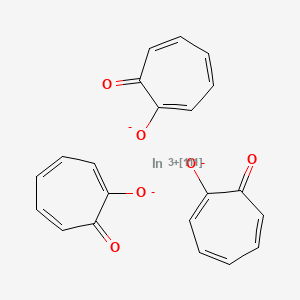
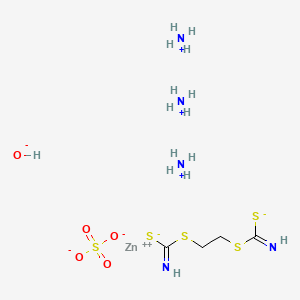
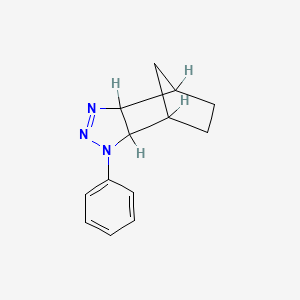
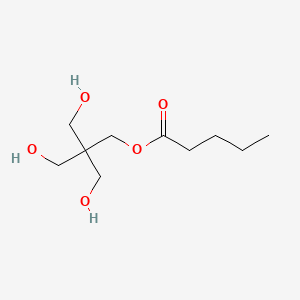
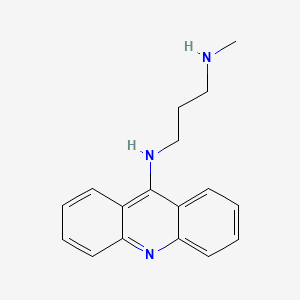

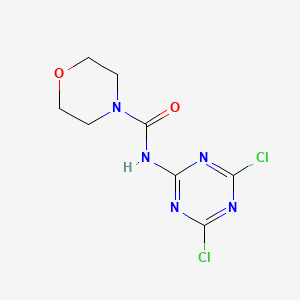
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
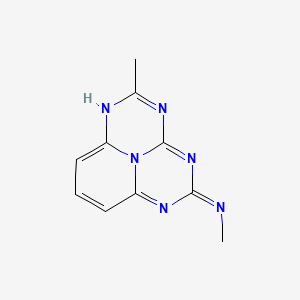
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
